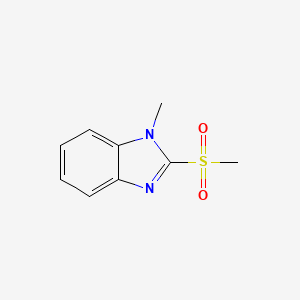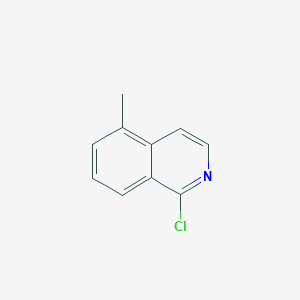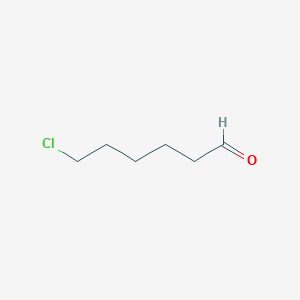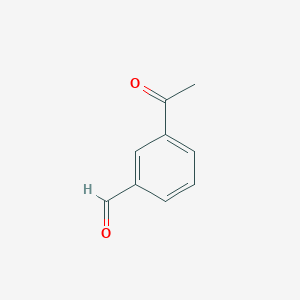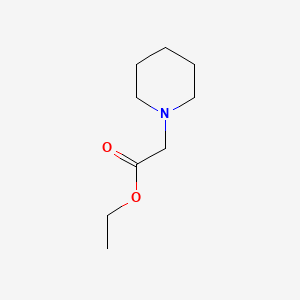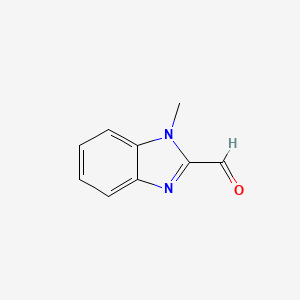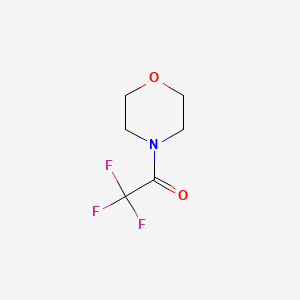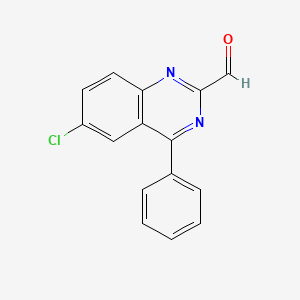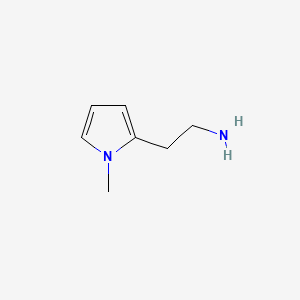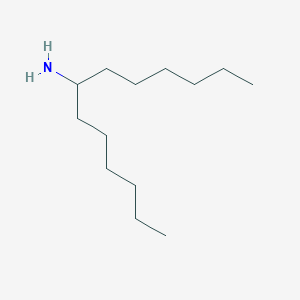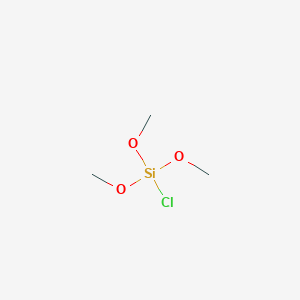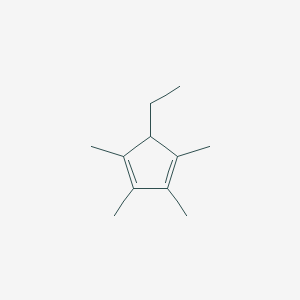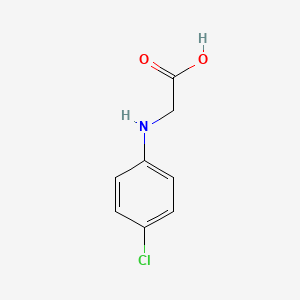
n-(4-Chlorophenyl)glycine
Übersicht
Beschreibung
N-(4-Chlorophenyl)glycine is a chemical compound with the molecular formula C₈H₈ClNO₂ . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of N-(4-Chlorophenyl)glycine consists of a benzene ring substituted with a chlorine atom and an amino acid glycine .
Physical And Chemical Properties Analysis
N-(4-Chlorophenyl)glycine is a solid compound with a molecular weight of 185.61 g/mol . It has a chemical formula of C8H8ClNO2 .
Wissenschaftliche Forschungsanwendungen
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been synthesized to study their pharmacological activities, particularly their antimicrobial and anticancer properties .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Chiral Ni (II) Complexes of Schiff Bases derived from glycine
- Application Summary : These complexes have emerged as a leading methodology for the synthesis of various structural types of amino acids .
- Methods of Application : The synthesis involves the use of Ni (II) complexes of Schiff bases derived from glycine and chiral tridentate ligands .
- Results : This methodology has been used successfully in the chemical dynamic kinetic resolutions of α- and β-amino acids .
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni (II) Complexes of Schiff Bases
- Application Summary : This research involves the synthesis of tailor-made α-amino acids via the corresponding Ni (II) complexes .
- Methods of Application : The synthesis involves the use of Ni (II) complexes of Schiff bases derived from glycine and chiral tridentate ligands . A new proline-derived ligand, ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, demonstrates excellent stereo-controlling ability and easily recyclable property .
- Results : This ligand has been successfully used in the chemical dynamic kinetic resolutions of α- and β-amino acids .
-
Preparation of 2-chlorophenylglycine derivatives and enantiomerically separation
- Application Summary : This research involves the preparation of R (−)-α-2-chlorophenylglycine, S (+)-α-2-chlorophenylglycine, and RS-2-chlorophenylglycine derivatives .
- Methods of Application : The synthesis and separation were carried out in several steps from 2-chlorophenylglycine and camphor sulfonic acid .
- Results : These compounds are found useful as an active ingredient for the pharmaceutical synthesis of taxol, taxotere, clopidogrel, chlorfenapyr (Insecticide/Acaricide), AIDS and some antibiotics .
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni (II) Complexes of Schiff Bases
- Application Summary : This research involves the synthesis of tailor-made α-amino acids via the corresponding Ni (II) complexes .
- Methods of Application : The synthesis involves the use of Ni (II) complexes of Schiff bases derived from glycine and chiral tridentate ligands . A new proline-derived ligand, ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide demonstrates excellent stereo-controlling ability and easily recyclable property .
- Results : This ligand has been successfully used in the chemical dynamic kinetic resolutions of α- and β-amino acids .
-
Preparation of 2-chlorophenylglycine derivatives and enantiomerically separation
- Application Summary : This research involves the preparation of R (−)-α-2-chlorophenylglycine, S (+)-α-2-chlorophenylglycine, and RS-2-chlorophenylglycine derivatives .
- Methods of Application : The synthesis and separation were carried out in several steps from 2-chlorophenylglycine and camphor sulfonic acid .
- Results : These compounds are found useful as an active ingredient for the pharmaceutical synthesis of taxol, taxotere, clopidogrel, chlorfenapyr (Insecticide/Acaricide), AIDS and some antibiotics .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALJUXKWWBNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282445 | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorophenyl)glycine | |
CAS RN |
5465-90-7 | |
| Record name | 5465-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


